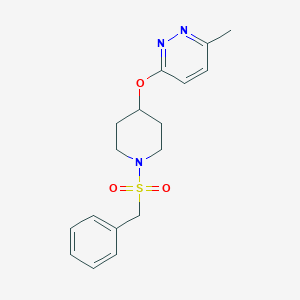
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of oxadiazoles often involves the cyclization of appropriate precursors, such as carboxylic acids, amidoximes, or hydrazides . The exact method would depend on the specific substituents on the oxadiazole ring .Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy .Chemical Reactions Analysis
Oxadiazoles can participate in various chemical reactions. Their reactivity is often influenced by the substituents on the oxadiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using techniques such as melting point determination, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Antimicrobial and Antifungal Agents
- A study synthesized novel fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs and found that some derivatives showed potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Desai et al., 2016).
- Another research synthesized N-{[5-aryl/alkyl-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine derivatives, which showed significant antimicrobial and antifungal activities, with certain compounds being effective against human cell lines of various cancers (Ahsan & Shastri, 2015).
- A similar compound, 5-Pyridin-4-yl-1,3,4-oxadiazole-2-thiol, was investigated for its antimicrobial activities, showing good to moderate activity against a range of microbes (Bayrak et al., 2009).
Herbicidal Activity
- Research into 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring found these compounds exhibited moderate to high herbicidal activity against various weeds (Tajik & Dadras, 2011).
Anticancer Agents
- The amine derivatives of 5-[5-(chloromethyl)-1, 3, 4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine were synthesized and showed in vitro anticancer activity against various human cancer cell lines (Vinayak et al., 2017).
Organic Light-Emitting Diodes (OLEDs)
- Certain 1,3,4-oxadiazole derivatives were used as materials in OLEDs, improving device performance like reduced driving voltages and high efficiency (Shih et al., 2015).
Fluorescent Sensors
- A pyridine-based 1,3,4-oxadiazole derivative was synthesized as a fluorescence turn-on sensor for the selective detection of Ag+ ions, showcasing its potential in analytical applications (Zheng et al., 2013).
Electroluminescent Devices
- Pyridine and oxadiazole-containing materials were synthesized for use in electroluminescent devices, demonstrating improved electron injection and device efficiency (Oyston et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPBEIQUHPCEFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5E)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2466884.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2466887.png)
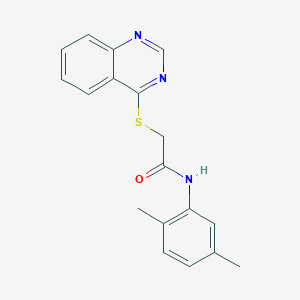
![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)
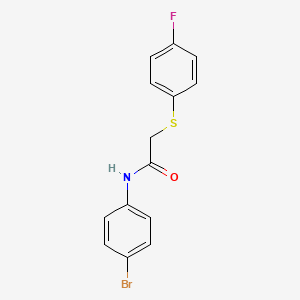
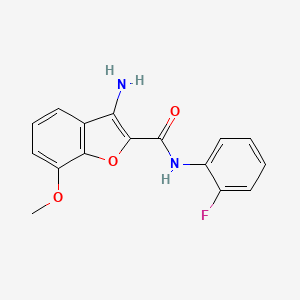
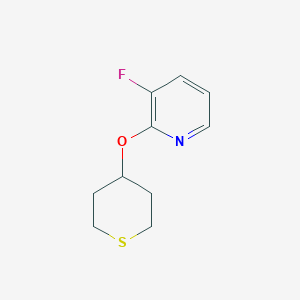
![N-(4-butylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2466899.png)

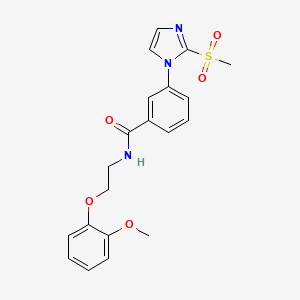
![N-benzyl-2-(3'-(4-fluorophenyl)-7-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2466902.png)
